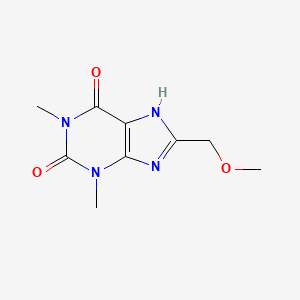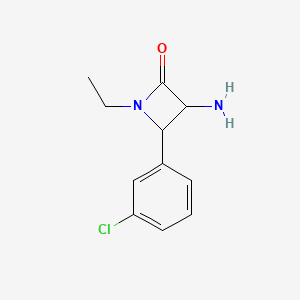
Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アミノ-6-(トリフルオロメチル)ピラジン-2-カルボン酸メチルは、分子式C7H6F3N3O2、分子量221.14 g/molの化学化合物です この化合物は、アミノ基、トリフルオロメチル基、カルボン酸エステル基が置換されたピラジン環の存在によって特徴付けられます。
2. 製法
合成経路と反応条件: 3-アミノ-6-(トリフルオロメチル)ピラジン-2-カルボン酸メチルの合成は、通常、3-アミノ-6-(トリフルオロメチル)ピラジン-2-カルボン酸とメタノールを、チオニルクロリドまたは硫酸などの脱水剤の存在下で反応させることから始まります。 反応は還流条件下で行われ、目的のエステルが得られます .
工業的製造方法: この化合物の工業的製造には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。 連続式反応器と最適化された反応条件の使用により、プロセスの効率と収率を向上させることができます。 さらに、再結晶やクロマトグラフィーなどの精製技術を用いて、高純度製品を得ています .
反応の種類:
酸化: 3-アミノ-6-(トリフルオロメチル)ピラジン-2-カルボン酸メチル中のアミノ基は、酸化されてニトロ誘導体になる可能性があります。
還元: カルボン酸エステル基は、水素化リチウムアルミニウムなどの還元剤を用いて対応するアルコールに還元することができます。
一般的な試薬と条件:
酸化: 酸性条件下での過マンガン酸カリウムまたは過酸化水素。
還元: 無水溶媒中での水素化リチウムアルミニウムまたは水素化ホウ素ナトリウム。
生成される主な生成物:
酸化: ニトロ誘導体。
還元: アルコール誘導体。
置換: さまざまな置換ピラジン誘導体.
4. 科学研究における用途
3-アミノ-6-(トリフルオロメチル)ピラジン-2-カルボン酸メチルは、科学研究においていくつかの用途があります。
化学: より複雑な複素環式化合物の合成におけるビルディングブロックとして使用されます。
生物学: 抗菌および抗癌特性を持つ生物活性分子としての可能性が調査されています。
医学: 特に酵素阻害剤や受容体モジュレーターの設計における薬物開発における潜在的な用途が検討されています。
産業: 農薬や材料科学の開発に利用されています.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate typically involves the reaction of 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Types of Reactions:
Oxidation: The amino group in this compound can undergo oxidation to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazine derivatives.
科学的研究の応用
Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
作用機序
3-アミノ-6-(トリフルオロメチル)ピラジン-2-カルボン酸メチルの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。 トリフルオロメチル基は化合物の親油性を高め、生物学的膜をより効果的に透過することを可能にします。 アミノ基は標的タンパク質と水素結合を形成することができ、カルボン酸エステル基はさまざまな化学的相互作用に関与し、標的分子の活性を調節することができます .
類似化合物:
- 3-アミノ-5-クロロピラジン-2-カルボン酸メチル
- 3-アミノ-6-ブロモピラジン-2-カルボン酸メチル
- 3-アミノ-2-ピラジンカルボン酸メチル
比較: 3-アミノ-6-(トリフルオロメチル)ピラジン-2-カルボン酸メチルは、独特の電子特性と立体特性を与えるトリフルオロメチル基の存在により、ユニークです。 これにより、クロロ、ブロモ、無置換のアナログと比較して、より親油性が高くなり、生物活性が高くなる可能性があります。 トリフルオロメチル基は、化合物の安定性と代謝分解に対する耐性を向上させることにも役立ちます .
類似化合物との比較
- Methyl 3-amino-5-chloropyrazine-2-carboxylate
- Methyl 3-amino-6-bromopyrazine-2-carboxylate
- Methyl 3-amino-2-pyrazinecarboxylate
Comparison: Methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more lipophilic and potentially more bioactive compared to its chloro, bromo, and unsubstituted analogs. The trifluoromethyl group also enhances the compound’s stability and resistance to metabolic degradation .
特性
CAS番号 |
1744-13-4 |
|---|---|
分子式 |
C7H6F3N3O2 |
分子量 |
221.14 g/mol |
IUPAC名 |
methyl 3-amino-6-(trifluoromethyl)pyrazine-2-carboxylate |
InChI |
InChI=1S/C7H6F3N3O2/c1-15-6(14)4-5(11)12-2-3(13-4)7(8,9)10/h2H,1H3,(H2,11,12) |
InChIキー |
GACGJMLOCBRYAL-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NC(=CN=C1N)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![7-((Cyclopropylmethoxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11882394.png)
